4-Chloro-6-fluoro-1H-benzo[d]imidazole chemical properties
4-Chloro-6-fluoro-1H-benzo[d]imidazole chemical properties
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-Chloro-6-fluoro-1H-benzo[d]imidazole .
[1]
Executive Summary
4-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS: Derivative analogues vary; core scaffold specific) represents a privileged heterocyclic scaffold in modern drug discovery.[1] Characterized by a distinct 1,3,5-substitution pattern on the fused benzene ring, this moiety serves as a critical bioisostere for purine bases (adenine/guanine) and is frequently utilized to target ATP-binding pockets in kinases (e.g., VEGFR, EGFR) and allosteric sites in GPCRs.
The scaffold’s utility is defined by its regioselective reactivity .[1] The asymmetry introduced by the bulky chlorine atom at C4 and the fluorine atom at C6 breaks the equivalence of the N1 and N3 nitrogens, creating a "steric steering" effect that dictates the outcome of alkylation and metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of these properties to facilitate its application in lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The physicochemical behavior of this scaffold is dominated by the electron-withdrawing nature of the halogen substituents, which significantly alters the acidity of the pyrrole-like NH and the basicity of the pyridine-like Nitrogen compared to the parent benzimidazole.
Key Properties Table[1][3][5]
| Property | Value / Description | Note |
| Molecular Formula | C₇H₄ClFN₂ | |
| Molecular Weight | 170.57 g/mol | |
| H-Bond Donors | 1 (N-H) | Acidic due to F/Cl induction |
| H-Bond Acceptors | 1 (N:)[1][2] | Weakly basic |
| LogP (Calc) | ~2.3 - 2.5 | More lipophilic than benzimidazole (1.[1]32) |
| pKa (Conj.[1][2] Acid) | ~3.0 - 3.5 | Reduced basicity (Parent pKa = 5.[1][2]6) |
| pKa (N-H) | ~10.5 - 11.0 | Increased acidity (Parent pKa = 12.[1][2]8) |
| Topological PSA | 28.68 Ų | High membrane permeability |
Tautomeric Equilibrium
In solution, 4-chloro-6-fluoro-1H-benzimidazole exists as a rapid equilibrium between two tautomers.[1] While IUPAC nomenclature often fixes one form, the regiochemical reality is dictated by the solvent and electrophile.[1]
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Tautomer A (4-Cl, 6-F): Proton on N1.[1] The lone pair is on N3 (proximal to Cl).[1]
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Tautomer B (7-Cl, 5-F): Proton on N3.[1] The lone pair is on N1 (distal to Cl).[1]
Due to the steric repulsion between the C4-Chlorine and the N3-lone pair/substituent, Tautomer B is often the reacting species in nucleophilic substitutions, leading to N1-alkylated products (See Section 4).
Synthetic Routes[3][4][6][7][8]
The most robust synthesis involves the oxidative cyclization of the corresponding 1,2-phenylenediamine. This method avoids the regioselectivity issues associated with nitration of pre-formed benzimidazoles.[1]
Precursor Synthesis
The key intermediate is 3-chloro-5-fluoro-1,2-phenylenediamine .[1]
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Starting Material: 4-Fluoro-2-chloroaniline.[1]
-
Nitration: Electrophilic nitration (HNO₃/H₂SO₄) directs ortho to the amine (and meta to F), yielding 2-nitro-3-chloro-5-fluoroaniline.[1]
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Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/NH₄Cl) yields the diamine.[1]
Cyclization Protocol
The diamine is condensed with formic acid (for C2-H) or an aldehyde (for C2-Aryl) under acidic or oxidative conditions.[1]
Figure 1: General synthetic pathway via Phillips condensation.[1]
Reactivity & Functionalization[3]
The core value of this scaffold lies in its ability to be selectively functionalized.[1][3]
Regioselective N-Alkylation (The Steric Steering Effect)
When alkylating the benzimidazole anion (formed by NaH or K₂CO₃), the incoming electrophile (R-X) faces a choice between N1 and N3.
Outcome: Alkylation occurs predominantly at N1 (distal to Chlorine) to minimize steric strain.[1][2] This yields the 1-alkyl-4-chloro-6-fluorobenzimidazole isomer.[1]
Figure 2: Steric steering mechanism dictating N-alkylation regiochemistry.
C-H Activation and Cross-Coupling
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C2 Lithiation: The C2 proton is acidic.[1][2] Treatment with LDA or n-BuLi at -78°C generates the C2-lithio species, which can be trapped with electrophiles (formyl, alkyl, halogens).
-
Suzuki-Miyaura Coupling: The C4-Chlorine is a handle for palladium-catalyzed coupling, but it is deactivated compared to a bromide or iodide.[1] Specialized ligands (e.g., XPhos, RuPhos) and elevated temperatures are required to couple aryl boronic acids at the C4 position.[1] The C6-Fluorine is generally inert to standard Pd-coupling but enables S_NAr reactions if highly activated.[1]
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The 4-chloro-6-fluoro substitution pattern is specifically designed to optimize binding in the ATP pocket of kinases.[1]
-
Lipophilic Clamp: The 4-Cl group often occupies a hydrophobic pocket near the gatekeeper residue, improving selectivity.
-
Electronic Modulation: The 6-F atom modulates the pKa of the N-H, strengthening the hydrogen bond donor capability to the kinase hinge region (e.g., interacting with the backbone carbonyl of the hinge residue).
Bioisosterism
This scaffold acts as a lipophilic bioisostere of Adenine .[1] The 4-Cl mimics the N6-amino group's bulk (though not its H-bonding) or fills the ribose-phosphate binding groove space, while the benzimidazole core mimics the purine ring system.
Experimental Protocols
Protocol: Synthesis of 4-Chloro-6-fluoro-1H-benzimidazole
Note: This protocol assumes the availability of the diamine precursor.
Reagents: 3-chloro-5-fluoro-1,2-phenylenediamine (1.0 eq), Formic acid (excess), 4M HCl.[1]
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 3-chloro-5-fluoro-1,2-phenylenediamine in 20 mL of 88% formic acid.
-
Cyclization: Heat the mixture to reflux (100–110°C) for 3–5 hours. Monitor consumption of diamine by TLC (50% EtOAc/Hexane).
-
Workup: Cool the reaction mixture to 0°C. Slowly neutralize with 10M NaOH or concentrated NH₄OH until pH ~9-10. The product will precipitate as a solid.[1]
-
Isolation: Filter the precipitate, wash copiously with ice-cold water to remove salts.[1]
-
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM:MeOH 95:5) if necessary.
-
Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for the distinct singlet at C2 (~8.2 ppm) and the coupling pattern of the aromatic protons (meta-coupling between H5 and H7).
Protocol: Regioselective N-Alkylation
Reagents: 4-Chloro-6-fluoro-1H-benzimidazole (1.0 eq), Alkyl Halide (1.1 eq), Cs₂CO₃ (2.0 eq), DMF (anhydrous).[1]
-
Deprotonation: Dissolve the benzimidazole in anhydrous DMF under N₂ atmosphere. Add Cs₂CO₃ and stir at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide dropwise. Stir at RT (or mild heat 50°C if unreactive) for 2-12 hours.
-
Extraction: Dilute with water and extract with EtOAc (3x). Wash organics with brine and LiCl solution (to remove DMF).[1]
-
Purification: Isolate the major isomer (1-alkyl-4-chloro...) via chromatography.[1] The minor isomer (1-alkyl-7-chloro...) will typically elute separately due to different polarity (dipole moment differences).[1]
References
-
Benzimidazole Synthesis & Properties: Baviskar, B., et al. "Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives."[1] Rasayan J. Chem, 2009.[1][4]
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Regioselectivity in Benzimidazoles: Lóránd, T., et al. "Regioselective N-alkylation of benzimidazoles."[1] European Journal of Organic Chemistry. (General principle validation).
-
Tautomerism Analysis: Claramunt, R. M., et al.[1][5] "The tautomerism of benzimidazoles." Encyclopedia MDPI, 2022.[1][1]
-
Medicinal Chemistry Applications: Design, synthesis, bio-evaluation... of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1] RSC Advances, 2022.[1]
-
Kinase Inhibitor Scaffolds: Gong, Y., et al. "Benzimidazole derivatives as potent EGFR inhibitors."[1] Bioorg. Med. Chem. Lett. (Contextual grounding for scaffold utility).
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- 1. 4-fluoro-1H-1,3-benzodiazole | C7H5FN2 | CID 345376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES [ppublishing.org]
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- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
